N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXVTFSUOTVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Carboxypiperazine Derivatives
The piperazine backbone is typically functionalized at the 1-position with a carboxamide group before thionation. A common approach involves reacting piperazine with chloroethyl carbamate under basic conditions to form 1-(chloroethyl)piperazine, followed by hydrolysis to yield 1-carboxypiperazine. Alternatively, Boc protection (tert-butoxycarbonyl) is employed to stabilize the amine during subsequent reactions.
Example Protocol
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Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate in dichloromethane to form 1-Boc-piperazine (yield: 85–92%).
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Carboxamide Formation : Reaction with ethyl chlorooxalate in the presence of triethylamine yields 1-(ethoxycarbonyl)piperazine.
Thionation of the Carboxamide to Carbothioamide
The final step involves converting the carboxamide group to a carbothioamide. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely used for this transformation.
Procedure
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Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
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Thionation : Treat the free amine with Lawesson’s reagent (1.2 equiv) in toluene at 80°C for 6 hours, yielding the carbothioamide (yield: 75–80%).
Side Reactions
Over-thionation or decomposition may occur at temperatures >100°C, necessitating strict temperature control.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Coupling-Thionation Strategy
A streamlined method involves simultaneous aryl coupling and thionation:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise functionalization:
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Resin Loading : Couple Fmoc-piperazine to Wang resin using DIC/HOBt.
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Aryl Group Addition : Sequential SNAr reactions with aryl halides.
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Cleavage and Thionation : Release the compound with TFA/TIPS and treat with Lawesson’s reagent.
Reaction Optimization and Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its therapeutic potential, synthesis, and interactions with biological targets.
Structural Characteristics
This compound consists of a piperazine ring substituted with two aromatic groups and a carbothioamide functional group. The incorporation of the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
Antidepressant and Antipsychotic Activity
Preliminary studies indicate that this compound may exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are critical in mood regulation and anxiety disorders, suggesting potential applications in treating depression and anxiety-related conditions.
Anti-inflammatory Properties
Research has demonstrated that derivatives of piperazine compounds can possess anti-inflammatory effects. For instance, piperazine-1-carbothioamide chitosan silver nanoparticles synthesized from this compound have shown promising anti-inflammatory properties in vitro, indicating its potential for therapeutic applications in inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of methoxy-substituted derivatives has been evaluated using various assays, such as superoxide scavenging and DPPH radical scavenging tests. Compounds similar to this compound have demonstrated significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.
Interaction Studies
Interaction studies focus on determining the binding affinity of this compound with various receptors. These studies often utilize radiolabeled ligands and competitive binding assays to assess affinities (Ki values) for specific receptor subtypes. Such investigations reveal that small changes in substituents can lead to substantial differences in pharmacological effects, highlighting the importance of structural modifications in drug design.
Mechanism of Action
The mechanism by which N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s difluoromethoxy and methoxyphenyl groups facilitate binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares structural similarities with several piperazine-based derivatives, differing primarily in substituents on the aromatic rings and the presence of the carbothioamide group. Key analogs include:
Key Observations:
Carbothioamide vs.
Substituent Effects: The 2-(difluoromethoxy)phenyl group increases steric bulk and electron-withdrawing properties compared to 2-fluorophenyl in ’s compound. This could enhance membrane permeability but reduce affinity for certain receptors .
Pharmacological Activity
- Serotonin Receptor Antagonism: Piperazine derivatives with methoxyphenyl substituents (e.g., p-MPPI) exhibit potent 5-HT₁A antagonism (ID₅₀: 3–5 mg/kg in vivo) .
- Tyrosine Kinase Inhibition : highlights fluorobenzyl-piperazine derivatives as kinase inhibitors. The target’s difluoromethoxy group could similarly influence kinase binding but with distinct selectivity .
Spectroscopic Characterization
- IR Spectroscopy : The C=S stretch (~1240–1255 cm⁻¹) aligns with carbothioamides in . Methoxy C-O stretches (~1250–1300 cm⁻¹) and C-F stretches (~1100 cm⁻¹) further confirm substituents.
- ¹H/¹³C-NMR : Aromatic protons (δ 6.5–7.5 ppm) and piperazine carbons (δ 45–55 ppm) are expected, consistent with analogs in and .
Research Implications
Structure-Activity Relationships (SAR) :
- Replacing 2-fluorophenyl () with 2-(difluoromethoxy)phenyl may improve metabolic stability but reduce receptor affinity due to steric hindrance.
- The carbothioamide group could confer resistance to enzymatic hydrolysis compared to carboxamides.
Therapeutic Potential: The compound’s dual substituents make it a candidate for dual-targeting agents (e.g., 5-HT₁A and kinase modulation).
Biological Activity
N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with two distinct aromatic groups: a difluoromethoxyphenyl group and a methoxyphenyl group. Its molecular formula is , indicating the presence of fluorine, sulfur, and nitrogen in its structure, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the serotonergic system. Studies have shown that derivatives of piperazine exhibit significant affinity for serotonin receptors, including 5-HT1A, 5-HT6, and 5-HT7 receptors. These interactions are crucial for their antidepressant-like effects and other neuropharmacological activities .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antidepressant-Like Activity : In a study evaluating various piperazine derivatives, compounds similar to this compound demonstrated significant antidepressant-like effects in the tail suspension test at doses as low as 2.5 mg/kg . The efficacy was compared to standard antidepressants like imipramine.
- Receptor Binding Affinity : A series of analogs were synthesized to assess their binding affinity to serotonin receptors. The most promising compounds showed Ki values indicating strong binding to 5-HT1A receptors (Ki < 1 nM), suggesting that modifications to the piperazine structure can enhance receptor selectivity and potency .
- Toxicity Assessment : Neurotoxicity was evaluated using the rotarod test, revealing that while some compounds exhibited therapeutic potential, they also demonstrated toxic effects at higher concentrations (TD50 = 53.2 mg/kg) . This duality necessitates a careful approach to dosage in potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide?
The synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide salts. For example, (S,S)-N,N’-bisnosyl diamine reacts with diaryl sulfonimides in the presence of a base like DBU to form the piperazine core . Subsequent functionalization with 2-(difluoromethoxy)phenyl and 2-methoxyphenyl groups is achieved via nucleophilic substitution or coupling reactions. Purification often employs column chromatography or recrystallization to ensure high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and piperazine ring conformation. Aromatic protons from the difluoromethoxy and methoxyphenyl groups appear as distinct multiplets.
- IR Spectroscopy : Stretching vibrations for C=S (carbothioamide, ~1200 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are key identifiers.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 419.1 for C19H20F2N3O2S) .
Q. How do solubility and stability impact experimental design?
Piperazine derivatives are hygroscopic and require anhydrous storage. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays. Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., 25°C vs. 4°C) are critical for pharmacokinetic profiling .
Advanced Research Questions
Q. What mechanistic insights explain the serotonin receptor affinity of arylpiperazine derivatives?
Arylpiperazines exhibit high 5-HT1A receptor affinity due to coplanar or perpendicular aryl ring conformations relative to the piperazine N1 nitrogen. Computational docking studies suggest the carbothioamide group enhances binding via sulfur-mediated hydrogen bonding with receptor residues. Radioligand displacement assays (e.g., using [³H]-8-OH-DPAT) quantify Ki values, with lower nM ranges indicating potent activity .
Q. How does the carbothioamide moiety influence bioactivity compared to carboxamide analogs?
The thioamide group increases electron density and hydrogen-bonding capacity, potentially enhancing interactions with biological targets. Comparative studies show carbothioamide derivatives exhibit improved metabolic stability over carboxamides, as evidenced by liver microsome assays. For example, thioamide-containing compounds show reduced CYP450-mediated oxidation .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Cross-referencing data from receptor binding assays (e.g., 5-HT1A vs. D2 receptors) and structural analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions).
- Assay standardization : Controlling variables like cell line (HEK293 vs. CHO), incubation time, and buffer composition. Discrepancies in IC50 values may arise from divergent assay conditions or impurity profiles .
Q. What in silico methods predict metabolic pathways and reactive intermediates?
Density functional theory (DFT) calculations identify electrophilic sites prone to oxidation (e.g., difluoromethoxy group). Software like Molecular Operating Environment (MOE) models Phase I/II metabolism, predicting metabolites such as sulfoxides or hydroxylated aryl rings. Validation via LC-MS/MS in hepatocyte models is essential .
Methodological Considerations
Q. How are synthetic impurities identified and mitigated?
Common impurities include unreacted diamines or regioisomers. Techniques:
- TLC/HPLC : Monitor reaction progress with Rf/retention time comparisons.
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., CCDC-1990392 for related carbothioamides) .
Q. What in vitro models assess antiarrhythmic or antimicrobial potential?
- Antiarrhythmic activity : Langendorff-perfused rat heart models measure action potential duration (APD) modulation.
- Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) and time-kill curves evaluate bacteriostatic vs. bactericidal effects .
Key Structural-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
